molecular formula C36H26F46I2 B12079454 Hexatriacontane, 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,26,26,27,27,28,28,29,29,30,30,31,31,32,32,33,33,34,34,35,35,36,36,36-hexatetracontafluoro-13,24-diiodo- CAS No. 1980049-29-3

Hexatriacontane, 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,26,26,27,27,28,28,29,29,30,30,31,31,32,32,33,33,34,34,35,35,36,36,36-hexatetracontafluoro-13,24-diiodo-

Cat. No.: B12079454
CAS No.: 1980049-29-3
M. Wt: 1586.3 g/mol
InChI Key: WSWLBJCUSPAWNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Hexatriacontane, 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,26,26,27,27,28,28,29,29,30,30,31,31,32,32,33,33,34,34,35,35,36,36,36-hexatetracontafluoro-13,24-diiodo- is a highly specialized fluorinated hydrocarbon This compound is characterized by its long carbon chain and extensive fluorination, which imparts unique chemical and physical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hexatriacontane, 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,26,26,27,27,28,28,29,29,30,30,31,31,32,32,33,33,34,34,35,35,36,36,36-hexatetracontafluoro-13,24-diiodo- typically involves a multi-step process The initial step often includes the fluorination of a suitable hydrocarbon precursor using reagents such as elemental fluorine (F₂) or fluorinating agents like cobalt trifluoride (CoF₃)

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and scalability. The use of specialized fluorination equipment and safety protocols is crucial due to the highly reactive nature of fluorine gas.

Chemical Reactions Analysis

Types of Reactions

Hexatriacontane, 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,26,26,27,27,28,28,29,29,30,30,31,31,32,32,33,33,34,34,35,35,36,36,36-hexatetracontafluoro-13,24-diiodo- undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atoms can be replaced by other functional groups through nucleophilic substitution.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions

    Nucleophiles: For substitution reactions, common nucleophiles include thiols, amines, and alkoxides.

    Oxidizing Agents: Agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used for oxidation.

    Reducing Agents: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typical reducing agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with thiols can yield thioethers, while oxidation can produce fluorinated alcohols or ketones.

Scientific Research Applications

Hexatriacontane, 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,26,26,27,27,28,28,29,29,30,30,31,31,32,32,33,33,34,34,35,35,36,36,36-hexatetracontafluoro-13,24-diiodo- has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying fluorinated hydrocarbons.

    Biology: Investigated for its potential use in drug delivery systems due to its unique lipophilic and hydrophobic properties.

    Medicine: Explored for its antimicrobial properties and potential use in developing new pharmaceuticals.

    Industry: Utilized in the production of specialized coatings and materials with high chemical resistance.

Mechanism of Action

The mechanism by which Hexatriacontane, 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,26,26,27,27,28,28,29,29,30,30,31,31,32,32,33,33,34,34,35,35,36,36,36-hexatetracontafluoro-13,24-diiodo- exerts its effects is primarily through its interaction with molecular targets such as enzymes and cell membranes. The extensive fluorination enhances its ability to penetrate lipid bilayers, making it effective in disrupting microbial cell walls. Additionally, the iodine atoms can participate in redox reactions, contributing to its antimicrobial activity.

Comparison with Similar Compounds

Similar Compounds

    Hexatriacontane: A non-fluorinated analog with similar carbon chain length but lacking the unique properties imparted by fluorination and iodination.

    Perfluoroalkanes: Compounds with complete fluorination but without iodine atoms, used in various industrial applications.

    Fluoroiodoalkanes: Compounds with both fluorine and iodine atoms but differing in chain length and structure.

Uniqueness

Hexatriacontane, 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,26,26,27,27,28,28,29,29,30,30,31,31,32,32,33,33,34,34,35,35,36,36,36-hexatetracontafluoro-13,24-diiodo- stands out due to its specific combination of extensive fluorination and iodination, which imparts unique chemical reactivity and physical properties. This makes it particularly valuable in specialized applications where such properties are required.

Properties

CAS No.

1980049-29-3

Molecular Formula

C36H26F46I2

Molecular Weight

1586.3 g/mol

IUPAC Name

1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,26,26,27,27,28,28,29,29,30,30,31,31,32,32,33,33,34,34,35,35,36,36,36-hexatetracontafluoro-13,24-diiodohexatriacontane

InChI

InChI=1S/C36H26F46I2/c37-15(38,17(41,42)19(45,46)21(49,50)23(53,54)25(57,58)27(61,62)29(65,66)31(69,70)33(73,74)35(77,78)79)11-13(83)9-7-5-3-1-2-4-6-8-10-14(84)12-16(39,40)18(43,44)20(47,48)22(51,52)24(55,56)26(59,60)28(63,64)30(67,68)32(71,72)34(75,76)36(80,81)82/h13-14H,1-12H2

InChI Key

WSWLBJCUSPAWNB-UHFFFAOYSA-N

Canonical SMILES

C(CCCCCC(CC(C(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)I)CCCCC(CC(C(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)I

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.